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Compound of Interest

Compound Name: Ethylcyclobutane

Cat. No.: B8812579

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics and
experimental protocols for the thermal decomposition of ethylcyclobutane. The information
contained herein is intended to guide researchers in setting up and conducting kinetic studies,
as well as in understanding the fundamental principles governing the unimolecular
decomposition of this cycloalkane.

Introduction

The thermal decomposition of ethylcyclobutane is a classic example of a unimolecular
reaction that proceeds through a biradical mechanism. Understanding the kinetics of this
reaction is crucial for various fields, including combustion chemistry, petroleum processing, and
the synthesis of specialty chemicals. The primary decomposition pathway involves the
cleavage of the cyclobutane ring to yield ethylene and 1-butene. This process is a clean, first-
order reaction, making it an excellent model system for studying unimolecular reaction rate
theory.

Reaction Kinetics Data

The gas-phase thermal decomposition of ethylcyclobutane follows first-order kinetics. The
rate of decomposition is dependent on temperature and can be described by the Arrhenius
equation.
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Rate Constants

The unimolecular decomposition of ethylcyclobutane into ethylene and 1-butene has been
studied over a range of temperatures. The rate constants (k) at various temperatures are
summarized in the table below.

Rate Constant (k) x 104
Temperature (°C) Temperature (K)

(s™)
404.1 677.25 1.26
415.6 688.75 2.30
423.0 696.15 3.75
431.4 704.55 7.70
439.7 712.85 12.0
447.8 720.95 17.0
455.7 728.85 25.6

Data sourced from studies on the pyrolysis of ethylcyclobutane in the gas phase.[1]

Arrhenius Parameters

The temperature dependence of the rate constant is described by the Arrhenius equation:
k=A*exp(-Ea/RT)
Where:

k is the rate constant

A'is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant (8.314 J/mol-K)
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o Tis the absolute temperature in Kelvin

For the decomposition of ethylcyclobutane, the Arrhenius parameters have been determined
as:[1]

Parameter Value
Pre-exponential Factor (A) 3.6 x 1015571
Activation Energy (Ea) 62.0 kcal/mol (259.4 kd/mol)

Decomposition Pathway

The thermal decomposition of ethylcyclobutane proceeds through a concerted, non-radical
pathway involving a biradical transition state. The primary products are ethylene and 1-butene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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